molecular formula C8H14O5 B12790148 Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 109123-66-2

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Cat. No.: B12790148
CAS No.: 109123-66-2
M. Wt: 190.19 g/mol
InChI Key: OVVGTARUYORAIO-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: C6H5NO2C(CH3)3\text{C}_6\text{H}_5\text{N}\text{O}_2\text{C}(\text{CH}_3)_3C6​H5​NO2​C(CH3​)3​

    .
  • It belongs to the class of dioxetanes, which are cyclic peroxides.
  • Dioxetanes are known for their high-energy content and their ability to release energy upon decomposition.
  • This compound has applications in chemiluminescence, where it serves as a light-emitting reagent.
  • Preparation Methods

    • The synthetic route for preparing (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane.
    • The reaction conditions typically involve mild temperatures and an inert atmosphere.
    • Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including:

        Oxidation: It can be oxidized to form its corresponding carbonyl compound.

        Reduction: Reduction of the carbonyl group can yield the parent amine.

        Substitution: The pyridinyl group can undergo substitution reactions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and the substituents present.
  • Scientific Research Applications

      Chemistry: Used as a chemiluminescent reagent in analytical assays.

      Biology: Employed in bioluminescence studies and as a probe for detecting reactive oxygen species.

      Industry: Used in luminescent materials and sensors.

  • Mechanism of Action

    • Upon activation (usually by light), the dioxetane ring undergoes cleavage, releasing energy.
    • This energy can be harnessed for chemiluminescence or other applications.
    • Molecular targets and pathways involved depend on the specific context of use.
  • Comparison with Similar Compounds

      (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: is unique due to its specific combination of a dioxetane ring and a pyridinyl group.

    • Similar compounds include other dioxetanes and pyridinyl derivatives, but none share this exact structure.

    Remember, this compound’s fascinating properties lie in its ability to emit light upon decomposition, making it a valuable tool in various scientific fields.

    Properties

    CAS No.

    109123-66-2

    Molecular Formula

    C8H14O5

    Molecular Weight

    190.19 g/mol

    IUPAC Name

    methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate

    InChI

    InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3

    InChI Key

    OVVGTARUYORAIO-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C(OO1)(C)COC(=O)OC)C

    Origin of Product

    United States

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